molecular formula C6H10FN B13523868 1-Fluoro-3-azabicyclo[3.1.1]heptane

1-Fluoro-3-azabicyclo[3.1.1]heptane

Cat. No.: B13523868
M. Wt: 115.15 g/mol
InChI Key: WOYXGJZOQMWIFJ-UHFFFAOYSA-N
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Description

1-Fluoro-3-azabicyclo[3.1.1]heptane is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties. This compound is characterized by a bicyclo[3.1.1]heptane core with a fluorine atom and an azabicyclic nitrogen atom. The presence of these functional groups imparts distinct physicochemical properties, making it a valuable scaffold for drug design and development .

Preparation Methods

The synthesis of 1-Fluoro-3-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired compound with high yield and purity . The reaction conditions often include the use of lithium aluminum hydride (LiAlH4) as a reducing agent, which facilitates the conversion of nitriles to the corresponding amines . Industrial production methods may involve scaling up this synthetic route while ensuring the maintenance of reaction conditions to achieve consistent quality and yield.

Chemical Reactions Analysis

1-Fluoro-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like LiAlH4 or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-3-azabicyclo[3.1.1]heptane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent modulator of biological processes .

Comparison with Similar Compounds

1-Fluoro-3-azabicyclo[3.1.1]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluorine atom and an azabicyclic nitrogen atom, which imparts distinct properties and enhances its potential for diverse applications.

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

1-fluoro-3-azabicyclo[3.1.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-1-5(2-6)3-8-4-6/h5,8H,1-4H2

InChI Key

WOYXGJZOQMWIFJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CNC2)F

Origin of Product

United States

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